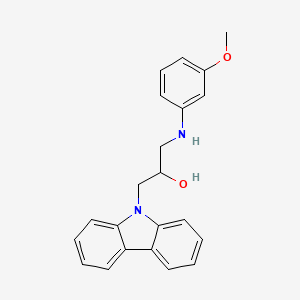
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride is a chemical compound with the molecular formula C20H27ClN2S. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride typically involves the reaction of phenothiazine with N,N-diethylbutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The industrial production process also includes purification steps, such as crystallization and filtration, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as schizophrenia and other psychiatric disorders.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to affect dopamine and serotonin receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)-2-butyn-1-amine, maleate salt: A similar compound with a different substitution pattern on the phenothiazine ring.
N,N-diethyl-4-phenothiazin-10-yl-butan-1-amine: The base form of the hydrochloride salt.
Uniqueness
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications compared to its similar compounds .
Propriétés
IUPAC Name |
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2S.ClH/c1-3-21(4-2)15-9-10-16-22-17-11-5-7-13-19(17)23-20-14-8-6-12-18(20)22;/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACDMYRPWBYJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5128381.png)
![2-(4-bromophenyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B5128388.png)

![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B5128406.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B5128408.png)
![2-[2-(3-Hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide](/img/structure/B5128418.png)
![2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5128419.png)
![2-chloro-6-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5128425.png)
![4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5128432.png)
![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5128434.png)
![2-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5128451.png)


![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5128467.png)
